molecular formula C16H17N5O5S B2918727 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946231-62-5

4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2918727
CAS No.: 946231-62-5
M. Wt: 391.4
InChI Key: HBIMOKNHSGBZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic chemical compound designed for pharmaceutical and biological research. It features a complex structure incorporating both a 1,2-oxazole and a 1,3,4-oxadiazole ring, heterocyclic motifs known for their significant pharmacological potential. The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities including antibacterial, antitumor, antiviral, and anti-inflammatory properties . The presence of the diethylsulfamoyl group is a key feature, as sulfonamide-containing compounds are widely investigated for their ability to inhibit enzymes like carbonic anhydrase, a validated target for various therapeutic areas . The specific arrangement of these functional groups makes this compound a valuable intermediate for developing novel enzyme inhibitors and for structure-activity relationship (SAR) studies. Researchers can utilize this molecule to explore new chemical space in drug discovery, particularly in programs targeting heterocyclic-based therapeutics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-3-21(4-2)27(23,24)12-7-5-11(6-8-12)14(22)18-16-20-19-15(25-16)13-9-10-17-26-13/h5-10H,3-4H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIMOKNHSGBZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple stepsThe oxadiazolyl group is then introduced via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

Here's information regarding oxazol-5(4H)-ones and related compounds:

Synthesis and Characterization of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones
A study details the synthesis of new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones, a class of compounds containing a diarylsulfone moiety . These compounds were synthesized by reacting 2-(4-(4-bromophenyl-sulfonyl)benzamido)acetic acid with aromatic aldehydes (like benzaldehyde, 4-methoxy, 4-nitro, or 4-bromobenzaldehyde) in acetic anhydride and anhydrous sodium acetate . The chemical structures of the synthesized compounds were confirmed using various spectral techniques, including Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and 1H-NMR .

Specific Compounds Synthesized
The study focuses on the synthesis and characterization of several specific oxazol-5(4H)-ones :

  • 2-(4-(4-bromophenylsulfonyl)phenyl)-4-benzylidene-oxazol-5(4H)-one 2a
  • 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-methoxybenzylidene)-oxazol-5(4H)-one 2b : This compound has a melting point of 254–256°C and a yield of 56% . Its structure was confirmed by FT-IR (KBr) .

Biological Activity and Significance

  • The synthesized oxazol-5(4H)-ones were assessed for analgesic activity, acute toxicity, and histopathological effects .
  • The sulfone group, present in these compounds, is a pharmacophore found in anti-inflammatory drugs like celecoxib, piroxicam, and dapsone . Dapsone, also known as 4,4’-diaminodiphenylsulfone, is an antibacterial drug with anti-inflammatory properties used to treat inflammatory diseases with abnormal neutrophil or eosinophil infiltration .
  • Previous research has explored diarylsulfone fragments in heterocyclic compounds for their cytotoxicity, antimicrobial, and analgesic potential .

Other Related Compounds
AABlocks and AK Scientific provide various chemical compounds, including those with oxazol and sulfonyl moieties, which may be relevant to pharmaceutical and chemical research . Examples include:

  • 4-(diethylsulfamoyl)-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide .
  • (3S)-1,3-dimethyl-N-[3-(1,3-oxazol-5-yl)phenyl]-6-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide .
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide .

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or interacting with cellular receptors in a medicinal context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

Structural Features :

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Target Compound : Replaces the benzyl(methyl) or cyclohexyl(ethyl) sulfamoyl groups with diethylsulfamoyl and substitutes the 4-methoxyphenylmethyl (LMM5) or furan-2-yl (LMM11) with 1,2-oxazol-5-yl.

Biological Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans (MIC values: 8–32 µg/mL), attributed to thioredoxin reductase inhibition.

Key Differences :

  • Lipophilicity : The diethylsulfamoyl group (target) is less lipophilic than LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups, possibly affecting membrane permeability.
  • Electron Distribution : The 1,2-oxazol-5-yl moiety (target) introduces a pyridine-like heterocycle, differing from LMM5’s methoxyphenyl and LMM11’s furan, which may alter target binding affinity.
Comparison with Risvodétinib (WHO-Listed Compound)

Structural Features :

  • Risvodétinib : Contains a benzamide core but integrates pyridin-3-yl and pyrimidin-2-yl groups, linked to a 4-methyl-1,2-oxazol-5-yl moiety.
  • Target Compound : Lacks the pyrimidine-pyridine scaffold, focusing instead on a 1,3,4-oxadiazole-oxazole system.

Biological Activity :
Risvodétinib is a kinase inhibitor (likely targeting JAK/STAT pathways) with a molecular weight of 566.7 g/mol. In contrast, the target compound (MW: ~416 g/mol) is smaller and may prioritize fungal enzyme inhibition over kinase targets .

Key Differences :

  • Target Specificity : The oxadiazole-oxazole system (target) favors interactions with redox enzymes, while risvodétinib’s extended aromatic system supports kinase ATP-binding domain interactions.
Comparison with N-{4-[(3,4-Dimethyl-1,2-Oxazol-5-yl)Sulfamoyl]Phenyl}-2-[(4′-Methylbiphenyl-4-yl)Oxy]Acetamide

Structural Features :

  • Compound : Features a biphenyl-acetamide linker and 3,4-dimethyl-1,2-oxazol-5-yl sulfamoyl group.
  • Target Compound : Uses a 1,3,4-oxadiazole ring instead of an acetamide linker and lacks biphenyl substituents.

Biological Implications :
The biphenyl group in ’s compound suggests anti-inflammatory or anticancer applications (via COX or tyrosine kinase inhibition). The target compound’s oxadiazole core and smaller substituents may favor antifungal activity with reduced off-target effects .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Target Key Activity Substituent Features
Target Compound C₁₈H₂₀N₆O₄S 416.5 Thioredoxin reductase (?) Antifungal (predicted) Diethylsulfamoyl, 1,2-oxazol-5-yl
LMM5 C₂₇H₂₇N₅O₅S 533.6 Thioredoxin reductase Antifungal (MIC: 8–32 µg/mL) Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl
LMM11 C₂₃H₂₇N₅O₄S 477.6 Thioredoxin reductase Antifungal (MIC: 8–32 µg/mL) Cyclohexyl(ethyl)sulfamoyl, furan-2-yl
Risvodétinib C₃₃H₃₄N₈O₂ 566.7 Kinase (e.g., JAK/STAT) Anticancer (predicted) Pyrimidine-pyridine, 4-methyl-1,2-oxazol-5-yl
Compound C₂₇H₂₅N₃O₅S 503.6 COX/Tyrosine kinase (?) Anti-inflammatory (predicted) Biphenyl, 3,4-dimethyl-1,2-oxazol-5-yl

Biological Activity

4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The unique structural features of this compound, including a benzamide core and a diethylsulfamoyl group, enhance its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's structure can be described as follows:

  • Benzamide Core : Provides stability and bioactivity.
  • Diethylsulfamoyl Group : Enhances solubility and biological interaction.
  • Oxazole and Oxadiazole Moieties : Contribute to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and oxazole rings exhibit various biological activities. These include:

  • Antimicrobial Properties : Effective against a range of bacterial strains.
  • Anticancer Activity : Demonstrated cytotoxic effects on several cancer cell lines.

Synthesis Methods

The synthesis of 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can be approached through several synthetic routes:

  • Formation of the Oxazole Ring : Typically achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Diethylsulfamoyl Group : Introduced via sulfonylation reactions.
  • Coupling with Benzamide : Finalized using coupling reagents under controlled conditions.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
  • IC50 Values : Indicate effective concentration levels necessary to inhibit cell growth.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
U-9372.41Cell cycle arrest at G0-G1 phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Includes both Gram-positive and Gram-negative bacteria.
  • Results : Showed effective inhibition at low concentrations.

Case Studies

Several studies have highlighted the potential of 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide in drug discovery:

  • Study on Anticancer Properties :
    • Conducted on MCF-7 and U-937 cell lines.
    • Results indicated that the compound acts as a potent inducer of apoptosis.
  • Antimicrobial Efficacy Study :
    • Tested against various pathogens.
    • Demonstrated significant antibacterial activity with favorable MIC values.

The mechanism by which 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes crucial for cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and what methodological considerations are critical for reproducibility?

  • Answer: A typical synthesis involves multi-step reactions, starting with esterification of substituted benzoic acids, followed by hydrazination to form oxadiazole intermediates. Coupling reactions with sulfamoyl chlorides or activated benzamide derivatives are often used to introduce the diethylsulfamoyl group. Key considerations include:

  • Use of anhydrous conditions and catalysts (e.g., NaH in THF) for coupling steps .
  • Purification via column chromatography to isolate oxadiazole and oxazole intermediates .
  • Validation of intermediates using 1H^1H-NMR and LC-MS to ensure structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Answer: Core techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and scaffold integrity .
  • High-Resolution Mass Spectrometry (HR-MS): To validate molecular weight and detect isotopic patterns .
  • HPLC/UV-Vis: For purity assessment (>95% recommended for biological assays) .
  • FT-IR Spectroscopy: To identify functional groups like sulfonamide (-SO2_2NH-) and oxadiazole rings .

Q. What standardized assays are recommended for initial screening of biological activity (e.g., cytotoxicity, antimicrobial effects)?

  • Answer:

  • Cytotoxicity: Daphnia magna assays for rapid, cost-effective toxicity profiling .
  • Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory: COX-2 inhibition assays using ELISA or fluorometric methods .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole and oxazole intermediates in this compound’s synthesis?

  • Answer: Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency for cyclization steps .
  • Catalysts: Use of p-toluenesulfonic acid (PTSA) or iodine to accelerate oxazole ring formation .
  • Microwave-Assisted Synthesis: Reduces reaction time for oxadiazole formation by 30–50% .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Answer: Contradictions may arise from:

  • Substituent Effects: Minor structural modifications (e.g., halogen substitutions) drastically alter bioactivity. Compare analogs with identical substituents .
  • Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) to minimize variability .
  • Environmental Factors: For environmental toxicity studies, account for pH and organic matter content in Daphnia magna assays .

Q. What experimental frameworks are suitable for studying this compound’s environmental persistence and ecotoxicological impact?

  • Answer: Follow Project INCHEMBIOL guidelines :

  • Abiotic Degradation: Hydrolysis/photolysis studies under varying pH and UV light.
  • Biotic Transformation: Soil microcosm experiments to assess microbial degradation rates.
  • Trophic Transfer Analysis: Use model ecosystems (e.g., algae → Daphnia → fish) to evaluate bioaccumulation.

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antitumor or antimicrobial potency?

  • Answer:

  • Substituent Screening: Systematically replace the diethylsulfamoyl group with methylsulfonyl, trifluoromethyl, or aryl variants .
  • Bioisosteric Replacement: Swap the oxazole ring with thiazole or pyridine to modulate lipophilicity and target affinity .
  • Molecular Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase or bacterial topoisomerase IV) .

Q. What computational methods are effective for predicting this compound’s reactivity and metabolic pathways?

  • Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to identify potential metabolites .
  • QSAR Models: Train algorithms using datasets of sulfonamide derivatives to forecast ADME properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.